1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride
Description
1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorinated and fluorinated aromatic ring, and a ketone group, making it a versatile molecule for various chemical reactions and applications.
Properties
CAS No. |
1202897-25-3 |
|---|---|
Molecular Formula |
C9H10Cl2FNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-amino-3-(4-chloro-3-fluorophenyl)propan-2-one;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO.ClH/c10-8-2-1-6(4-9(8)11)3-7(13)5-12;/h1-2,4H,3,5,12H2;1H |
InChI Key |
WDACZQUSMOYTCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CN)F)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride typically involves the reaction of 4-chloro-3-fluoroacetophenone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-Amino-3-(3-fluorophenyl)propan-2-onehydrochloride
- 1-Amino-3-(4-chlorophenyl)propan-2-onehydrochloride
- 1-Amino-3-(4-fluorophenyl)propan-2-onehydrochloride
Uniqueness: 1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-onehydrochloride is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with only one halogen substituent.
Biological Activity
1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-one hydrochloride, also known by its CAS number 116686-87-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of 1-amino-3-(4-chloro-3-fluorophenyl)propan-2-one hydrochloride is C9H10ClFNO, with a molecular weight of approximately 183.635 g/mol. The compound features a unique structure that includes an amino group and a phenyl ring substituted with chlorine and fluorine atoms, which may influence its biological interactions.
The biological activity of 1-amino-3-(4-chloro-3-fluorophenyl)propan-2-one hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures often exhibit properties such as:
- Inhibition of Monoamine Transporters : Similar compounds have been shown to act as reuptake inhibitors for neurotransmitters like dopamine and norepinephrine, potentially affecting mood and behavior .
- Antivascular Activity : Some derivatives have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division and angiogenesis, making them candidates for cancer therapy .
Biological Activity Data
A summary of biological activities related to similar compounds is presented in the following table:
Case Studies
- Antivascular Activity : In a study on synthetic analogs, it was found that compounds with structural similarities to 1-amino-3-(4-chloro-3-fluorophenyl) displayed significant anti-tubulin activity, leading to potential applications in cancer treatment .
- Neuropharmacological Effects : Research has shown that certain enantiomers of related compounds exhibit distinct effects on neurotransmitter systems, suggesting that the chirality of 1-amino-3-(4-chloro-3-fluorophenyl) could be crucial for its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
